REACTION_SMILES
|
[CH2:11]([CH3:12])[Br:13].[CH3:16][S:17]([CH3:18])=[O:19].[Cl:1][c:2]1[cH:3][c:4]([CH2:8][C:9]#[N:10])[cH:5][cH:6][cH:7]1.[H-:15].[Na+:14]>>[Cl:1][c:2]1[cH:3][c:4]([CH:8]([C:9]#[N:10])[CH2:11][CH3:12])[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCc1cccc(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(C#N)c1cccc(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |